2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
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Overview
Description
2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol is an organic compound with a complex structure that includes an aminomethyl group, a cyclopentyl ring, and a methylbutanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol typically involves multi-step organic reactions. One common method is the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine in the presence of a reducing agent. This process can be catalyzed by various metal catalysts under mild conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts and reagents are selected to minimize costs and environmental impact while maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides or tosylates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of a cyclopentyl ring.
2-(Aminomethyl)phenol: Contains a phenol group instead of a cyclopentyl ring.
2-(Aminomethyl)oxazoline: Features an oxazoline ring instead of a cyclopentyl ring.
Uniqueness
2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-11(2,8-12)10(13)9-6-4-5-7-9/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
MDLQFRPNDPYMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(C1CCCC1)O |
Origin of Product |
United States |
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